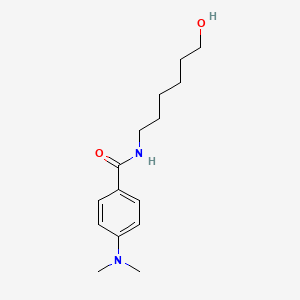

Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a dimethylamino group at the para position and a hydroxyhexyl group attached to the nitrogen atom of the amide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. This intermediate is then reacted with dimethylamine to yield 4-(dimethylamino)benzamide.

Introduction of the Hydroxyhexyl Group: The next step involves the nucleophilic substitution reaction of 4-(dimethylamino)benzamide with 6-bromohexanol under basic conditions to introduce the hydroxyhexyl group.

Industrial Production Methods

In an industrial setting, the synthesis of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- can undergo oxidation reactions, particularly at the hydroxyhexyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the amide group to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

HDAC Inhibition

One of the primary applications of benzamide derivatives is their role as histone deacetylase inhibitors. These compounds are crucial in cancer therapy as they modulate gene expression through epigenetic mechanisms. Research has shown that benzamide derivatives can selectively inhibit HDAC1, which is implicated in various cancers. For instance, the compound demonstrates potential in inducing cell cycle arrest and apoptosis in several human cancer cell lines, making it a candidate for further development as an anti-cancer agent .

Neuroprotective Properties

Studies have investigated the neuroprotective effects of benzamide derivatives against oxidative stress-induced neuronal death. Although some benzamide-based HDAC inhibitors have not shown neuroprotection compared to other classes (e.g., thiols), they remain a focus for developing treatments for neurodegenerative diseases. The selectivity of certain benzamide derivatives for HDAC isoforms suggests they could be tailored for specific therapeutic effects in neuroprotection .

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand better how structural modifications of benzamide derivatives affect their biological activity. These studies help identify lead compounds with enhanced potency and selectivity against specific targets, such as RET kinase, which is relevant in cancer biology .

Synthesis and Chemical Applications

Benzamide derivatives are also utilized in synthetic organic chemistry. For example, palladium-catalyzed reactions involving benzamides have been employed to create complex biaryl amide derivatives with potential biological activity. The ability to modify these compounds through selective arylation opens avenues for synthesizing new pharmacologically active agents .

Case Studies and Research Findings

Several case studies illustrate the practical applications of benzamide derivatives:

- Cancer Therapy : A study highlighted the synthesis of novel 4-chloro-benzamides that exhibited moderate to high potency as RET kinase inhibitors. These findings suggest that structural modifications can lead to significant improvements in therapeutic efficacy against cancer .

- Neuroprotection : Research comparing different classes of HDAC inhibitors revealed that while traditional benzamide-derived HDACIs did not provide neuroprotection, newer compounds with altered structures showed promise in protecting neurons from oxidative damage .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | HDAC inhibition for cancer therapy | Induces apoptosis in cancer cell lines |

| Neuroprotection | Protective effects against oxidative stress | Limited efficacy compared to other classes |

| Structure-Activity Relationship | QSAR studies for lead compound identification | Enhanced potency through structural modifications |

| Synthesis | Palladium-catalyzed reactions for complex biaryl amides | New pharmacologically active agents synthesized |

Mecanismo De Acción

The mechanism of action of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The hydroxyhexyl group can enhance its solubility and bioavailability, while the dimethylamino group can influence its binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

- Benzamide, 4-(dimethylamino)-N-(2-hydroxyethyl)-

- Benzamide, 4-(dimethylamino)-N-(3-hydroxypropyl)-

- Benzamide, 4-(dimethylamino)-N-(4-hydroxybutyl)-

Uniqueness

Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- is unique due to the length of its hydroxyhexyl chain, which can impart distinct physicochemical properties such as increased hydrophobicity and flexibility. This can influence its interactions with biological targets and its overall pharmacokinetic profile.

Actividad Biológica

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- is particularly noteworthy for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- can be represented as follows:

- Chemical Formula : C15H22N2O

- Molecular Weight : 250.35 g/mol

This compound features a benzamide core with a dimethylamino group and a hydroxyhexyl side chain, which contribute to its biological activity.

Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- exerts its effects include:

- Inhibition of Enzymatic Activity : Studies have shown that benzamide derivatives can inhibit key enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are involved in metabolic processes and neurotransmission respectively. For instance, compounds similar to Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- demonstrated significant inhibitory activity against hCA I and hCA II with Ki values in the nanomolar range .

- Modulation of Receptor Activity : The compound may also interact with various receptors in the central nervous system, potentially influencing neurotransmitter pathways. Research indicates that benzamide derivatives can bind to brain benzodiazepine sites, which may affect anxiety and mood disorders .

Biological Activity Data

The following table summarizes key biological activities associated with Benzamide derivatives similar to Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-:

Case Studies

- Antitumor Activity : A study involving benzamide riboside (a related compound) revealed that it inhibits dihydrofolate reductase (DHFR), leading to decreased cell proliferation in cancer cells resistant to traditional therapies like methotrexate . This suggests that Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- may have similar antitumor properties.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of benzamide-based histone deacetylase inhibitors (HDACIs). While some derivatives showed no protective effects against oxidative stress, the structure-activity relationship indicated that modifications could enhance neuroprotection . This highlights the importance of structural optimization for therapeutic efficacy.

- Cytotoxicity Studies : Research on the cytotoxic effects of various benzamide derivatives demonstrated varying degrees of activity against different cancer cell lines. The most potent compounds exhibited significant growth inhibition at low concentrations, indicating potential for further development as anticancer agents .

Propiedades

IUPAC Name |

4-(dimethylamino)-N-(6-hydroxyhexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-17(2)14-9-7-13(8-10-14)15(19)16-11-5-3-4-6-12-18/h7-10,18H,3-6,11-12H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPAIZPJGAENSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.